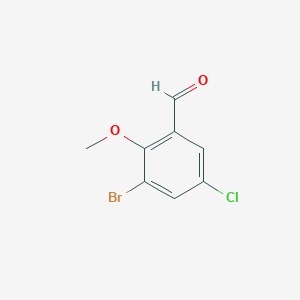

3-Bromo-5-chloro-2-methoxybenzaldehyde

Beschreibung

3-Bromo-5-chloro-2-methoxybenzaldehyde (CAS: 25299-26-7) is a halogenated aromatic aldehyde with the molecular formula C₈H₆BrClO₂ and a molecular weight of 255.93 g/mol . It features a benzaldehyde backbone substituted with bromine (position 3), chlorine (position 5), and a methoxy group (position 2). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and specialty chemicals .

Eigenschaften

IUPAC Name |

3-bromo-5-chloro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHPXUMZJOUCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359592 | |

| Record name | 3-bromo-5-chloro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25299-26-7 | |

| Record name | 3-bromo-5-chloro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Halogenation of 5-chloro-2-methoxybenzaldehyde

One common route involves the bromination of 5-chloro-2-methoxybenzaldehyde to introduce the bromine atom at the 3-position. This can be achieved using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

- Reaction Conditions:

- Solvent: N,N-dimethylformamide (DMF)

- Temperature: Room temperature (~20 °C)

- Time: Extended reaction times (up to 72 hours) under inert atmosphere (argon) to ensure selectivity and high yield

- Yield: Up to 99% reported for similar halogenated salicylaldehydes under these conditions

- Mechanism: Electrophilic aromatic substitution facilitated by the activating methoxy group directing bromination ortho to itself, while chlorine at the 5-position influences regioselectivity.

Alternative Route via Phenol Derivatives

Another approach involves the synthesis of 3-bromo-5-chloro-2-hydroxybenzaldehyde followed by methylation of the hydroxyl group to form the methoxy substituent.

- Step 1: Synthesis of 3-bromo-5-chloro-2-hydroxybenzaldehyde by bromination of 5-chlorosalicylaldehyde.

- Step 2: Methylation of the phenolic hydroxyl group using methyl iodide (iodomethane) in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).

- Reaction Conditions:

- Methylation temperature: 40–60 °C

- Reaction time: 8–12 hours

- Advantages: This two-step method allows for better control over substitution patterns and can yield high purity products.

Industrial Scale Considerations

For large-scale synthesis, mild reaction conditions, short synthetic routes, and high yields are preferred. For example, a related synthesis of 3-bromo-6-fluoro-2-methoxybenzaldehyde uses paraformaldehyde, magnesium chloride, and an organic base in tetrahydrofuran (THF) with reflux conditions for 12–16 hours, followed by methylation steps. Although this example involves fluorine instead of chlorine, the methodology is adaptable for 3-bromo-5-chloro-2-methoxybenzaldehyde synthesis by substituting appropriate halogenated phenol precursors.

- Data Table: Representative Preparation Conditions and Yields

| Step | Starting Material | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 5-chloro-2-methoxybenzaldehyde | N-bromosuccinimide (NBS), DMF, argon | 20 | 72 | ~99 | Electrophilic bromination, high selectivity |

| 2 | 3-bromo-5-chloro-2-hydroxybenzaldehyde | Methyl iodide, K2CO3, DMF | 40–60 | 8–12 | 80–90 | Methylation of phenol to methoxy group |

| 3 | 5-chlorosalicylaldehyde (alternative) | Bromination with NBS in DMF | 20 | 72 | High | Precursor for methylation step |

- The use of N-bromosuccinimide in DMF at room temperature under inert atmosphere is a well-documented method for selective bromination of halogenated salicylaldehydes, yielding 3-bromo-5-chloro-2-hydroxybenzaldehyde with high purity and yield (up to 99%).

- Subsequent methylation using methyl iodide and potassium carbonate in DMF provides efficient conversion to the methoxy derivative with yields typically between 80–90%.

- The reaction conditions are mild, avoiding harsh acids or bases, which helps preserve the aldehyde functionality and prevents side reactions.

- Industrially, similar halogenated methoxybenzaldehydes have been synthesized using paraformaldehyde and magnesium chloride in THF with organic bases, indicating the potential for scalable processes with good yields and purity.

- Purification typically involves solvent extraction, crystallization, and drying to obtain the final product as a solid with high purity suitable for further synthetic applications.

The preparation of this compound is effectively achieved through selective bromination of 5-chloro-2-methoxybenzaldehyde or via bromination of 5-chlorosalicylaldehyde followed by methylation. The use of N-bromosuccinimide in DMF under mild conditions ensures high regioselectivity and yield. Methylation with methyl iodide in the presence of potassium carbonate completes the synthesis. These methods are supported by robust research data and are adaptable for both laboratory and industrial scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-chloro-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring.

Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 3-Bromo-5-chloro-2-methoxybenzaldehyde span several disciplines:

Chemistry

- Intermediate in Organic Synthesis : This compound is widely used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its electrophilic nature allows it to participate in various reactions such as electrophilic aromatic substitution and nucleophilic substitution.

Biology

- Enzyme Inhibition Studies : The compound has been utilized to study enzyme inhibition mechanisms, serving as a probe in biochemical assays. Its structural features make it suitable for investigating interactions with biological targets .

Medicine

- Therapeutic Agent Precursor : Research indicates that this compound can act as a precursor for synthesizing potential therapeutic agents. This includes compounds with anticancer properties, highlighting its relevance in medicinal chemistry .

Industry

- Production of Dyes and Agrochemicals : In industrial applications, this compound is involved in the production of dyes and agrochemicals, benefiting from its reactive properties to form various derivatives that meet market demands.

Case Studies

-

Antioxidant and Anticancer Activities :

A study published in MDPI demonstrated the compound's effectiveness in inhibiting cell proliferation in cancer cell lines. The research employed various concentrations of this compound to assess its cytotoxicity over different incubation periods . -

Synthesis of Bioactive Compounds :

In another study, the compound was used as a building block for synthesizing bioactive marine metabolites. The results indicated that derivatives formed from this compound exhibited significant biological activity, confirming its utility in drug discovery .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Used to synthesize complex molecules and pharmaceuticals |

| Biology | Enzyme inhibition studies | Effective probe for biochemical assays |

| Medicine | Precursor for therapeutic agents | Potential anticancer activity demonstrated |

| Industry | Production of dyes/agrochemicals | Valuable for creating reactive derivatives |

Wirkmechanismus

The mechanism of action of 3-Bromo-5-chloro-2-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile in aromatic substitution reactions, where it forms a sigma complex with the benzene ring. This interaction is facilitated by the electron-withdrawing effects of the bromine and chlorine substituents, which stabilize the intermediate complex .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 3-Bromo-5-chloro-2-methoxybenzaldehyde and Analogs

Commercial Availability and Challenges

This compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis or demand . In contrast, analogs like 3-Bromo-2-methoxy-5-methylbenzaldehyde remain available, highlighting the importance of substituent-driven market trends .

Biologische Aktivität

3-Bromo-5-chloro-2-methoxybenzaldehyde (C₈H₇BrClO₂) is an organic compound with significant biological activity, primarily due to its structural characteristics, including a benzaldehyde functional group and halogen substituents. This article explores its biological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features:

- Bromine and Chlorine Substituents : These halogens enhance the compound's lipophilicity and reactivity.

- Methoxy Group : This functional group can influence the electronic properties and biological interactions of the molecule.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Bromination of Vanillin : Utilizing KBrO₃ in glacial acetic acid with HBr as a catalyst.

- Condensation Reactions : Involving reactions with other derivatives to produce various bioactive compounds.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties . It has been tested using the DPPH method, where it demonstrated a capacity to scavenge free radicals, comparable to known antioxidants like butylated hydroxytoluene (BHT) .

Anticancer Properties

The compound has shown promising results as an antitumor agent , particularly against various cancer cell lines. Studies have indicated its potential to inhibit tumor growth through mechanisms that may involve interaction with cellular targets .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Inhibition of proliferation |

| HeLa (Cervical Cancer) | 12.3 | Induction of apoptosis |

| A549 (Lung Cancer) | 18.7 | Cell cycle arrest |

CYP1A2 Inhibition

This compound acts as a CYP1A2 inhibitor , which is significant for drug metabolism. This inhibition could alter the pharmacokinetics of co-administered drugs metabolized by this enzyme, potentially affecting their therapeutic efficacy .

Case Studies

- Anticancer Activity in MCF-7 Cells : A study evaluated the effect of this compound on MCF-7 cells over a 72-hour period. The results demonstrated a dose-dependent decrease in cell viability, suggesting effective anticancer properties.

- Oxidative Stress Model : In another study, the compound was tested in an oxidative stress model using hydrogen peroxide-treated cells. The treatment with this compound significantly reduced cell death compared to untreated controls, highlighting its protective antioxidant effects .

Interaction Studies

The interactions of this compound with biological molecules have been explored, indicating potential modifications to protein structures and functions due to its electrophilic nature. Such interactions may lead to therapeutic effects or toxicity depending on the context .

Q & A

Q. What are the common synthetic routes for preparing 3-bromo-5-chloro-2-methoxybenzaldehyde, and how can competing side reactions be minimized?

Methodological Answer:

- Key Steps :

- Halogenation : Bromination and chlorination of precursor aromatic rings (e.g., 5-chloro-2-methoxybenzaldehyde) using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or CCl₄) under controlled temperatures (0–25°C).

- Methoxylation : Introduction of the methoxy group via nucleophilic substitution, often requiring protection/deprotection strategies to avoid over-halogenation.

- Side Reactions : Competing halogenation at adjacent positions can occur due to steric and electronic effects. Minimize via:

- Directed Metalation : Use directing groups (e.g., aldehydes) to enhance regioselectivity .

- Low-Temperature Conditions : Slow addition of halogenating agents to reduce kinetic side products.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves yield and purity.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Compare - and -NMR spectra with literature data. Key signals include:

- Aldehyde proton: δ ~10.2 ppm (singlet).

- Methoxy group: δ ~3.8–4.0 ppm.

- Aromatic protons: Splitting patterns confirm substitution positions.

- Contradiction Resolution : Discrepancies in spectral data may arise from solvent effects or crystallographic polymorphism. Cross-validate using multiple techniques (e.g., IR for functional groups).

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes or halogenated intermediates.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.

- First Aid :

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular geometry of this compound derivatives?

Methodological Answer:

- Crystallization : Grow crystals via slow evaporation of saturated solutions (e.g., in dichloromethane/hexane).

- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–298 K.

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters:

- Applications : Resolve tautomerism or conformational flexibility in Schiff base derivatives (e.g., hydrazide complexes) .

Q. What computational methods can predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations :

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., aldehyde vs. halogen reactivity).

- Transition State Analysis : Model Suzuki-Miyaura coupling pathways (e.g., Pd-catalyzed aryl-bromide activation).

- Experimental Validation : Compare predicted activation energies with kinetic studies (e.g., varying catalysts: Pd(PPh₃)₄ vs. Pd(OAc)₂).

- Contradictions : Discrepancies between computational and experimental yields may arise from solvent effects or steric hindrance not modeled in simulations .

Q. How do solvent polarity and temperature influence the stability of this compound during long-term storage?

Methodological Answer:

- Stability Studies :

- Accelerated Degradation Tests : Store samples in DMSO, DMF, or ethanol at 4°C, 25°C, and 40°C for 1–6 months.

- Analysis : Monitor aldehyde oxidation (HPLC) or halogen loss (ICP-MS).

- Findings : Polar aprotic solvents (e.g., DMF) reduce hydrolysis of the methoxy group but may promote aldol condensation.

- Optimal Conditions : Store under argon at –20°C in amber vials to prevent photodegradation .

Q. What strategies optimize the regioselective functionalization of this compound for drug discovery applications?

Methodological Answer:

- Directed Functionalization :

- Ortho-Directing Groups : Use the aldehyde moiety to direct lithiation (e.g., LDA at –78°C) for C–H activation.

- Protection Strategies : Temporarily protect the aldehyde as an acetal to enable halogen-metal exchange at the bromine site.

- Case Study : Synthesis of thiosemicarbazone derivatives for antimicrobial screening via condensation with thiosemicarbazides .

Q. How can conflicting NMR data for this compound derivatives be systematically addressed?

Methodological Answer:

- Root Causes :

- Solvent/Concentration Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals.

- Dynamic Processes : Rotameric equilibria in methoxy or aldehyde groups broaden peaks.

- Resolution :

- Variable Temperature NMR : Identify exchange broadening by cooling samples to –40°C.

- COSY/NOESY : Correlate coupling patterns to confirm spatial arrangements .

Q. What role does this compound play in the synthesis of benzoxazole or benzothiazole scaffolds?

Methodological Answer:

- Cyclization Pathways :

- Condensation : React with 2-aminophenols or 2-aminothiophenols under acidic conditions (e.g., HCl/EtOH reflux).

- Halogen Participation : Bromine acts as a leaving group in SNAr reactions to form heterocyclic rings.

- Yield Optimization : Use microwave-assisted synthesis (100–150°C, 30 min) to enhance reaction rates and purity .

Q. How can researchers resolve discrepancies in reported melting points or spectroscopic data for this compound across literature sources?

Methodological Answer:

- Data Triangulation :

- Replicate Synthesis : Follow published procedures exactly, noting solvent grades and heating rates.

- Interlaboratory Comparisons : Collaborate to standardize analytical conditions (e.g., DSC for melting points).

- Documentation : Publish detailed experimental logs (e.g., humidity during crystallization) to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.